

# An In-depth Technical Guide to 2,5-Dichloronicotinaldehyde

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## Compound of Interest

Compound Name: 2,5-Dichloronicotinaldehyde

Cat. No.: B063489

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## Abstract

**2,5-Dichloronicotinaldehyde** is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique structural features, including the reactive aldehyde group and the dichlorinated pyridine ring, make it a valuable building block for the synthesis of a wide range of heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **2,5-Dichloronicotinaldehyde**, intended to support researchers and professionals in the fields of chemical synthesis and drug development.

## Chemical Properties

**2,5-Dichloronicotinaldehyde**, with the CAS number 176433-49-1, is a solid at room temperature. While extensive experimental data on its physical properties is not readily available in public literature, some key identifiers and predicted values have been compiled.

Table 1: Physicochemical Properties of **2,5-Dichloronicotinaldehyde**

Property	Value	Source
CAS Number	176433-49-1	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO	[1]
Molecular Weight	176.00 g/mol	[1]
Appearance	White to light green solid (Predicted for isomers)	[1]
Boiling Point	268.2 ± 35.0 °C (Predicted for isomer 4,6- dichloronicotinaldehyde)	[1]
Density	1.488 ± 0.06 g/cm <sup>3</sup> (Predicted for isomer 4,6- dichloronicotinaldehyde)	[1]
pKa	-1.17 ± 0.10 (Predicted for isomer 4,6- dichloronicotinaldehyde)	[1]

## Synthesis and Purification

The synthesis of dichlorinated nicotinaldehydes typically involves the oxidation of the corresponding dichloronicotiny alcohol. A general protocol for a related isomer, 4,6-dichloronicotinaldehyde, is provided below, which can be adapted for the synthesis of the 2,5-dichloro isomer.

## Experimental Protocol: Synthesis of Dichloronicotinaldehyde

Reaction: Oxidation of (Dichloropyridin-3-yl)methanol

Materials:

- (2,5-Dichloropyridin-3-yl)methanol
- Manganese dioxide (MnO<sub>2</sub>)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Trichloromethane ( $\text{CHCl}_3$ )
- Celite

Procedure:

- Dissolve (2,5-Dichloropyridin-3-yl)methanol in a suitable solvent such as dichloromethane or trichloromethane in a round-bottom flask.[\[1\]](#)
- Add an excess of manganese dioxide to the solution (e.g., 10 molar equivalents).[\[1\]](#)
- Heat the reaction mixture to reflux (around 75 °C for trichloromethane) and stir for several hours (e.g., 12 hours).[\[1\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature.[\[1\]](#)
- Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.[\[1\]](#)
- Wash the Celite pad with the solvent used in the reaction.
- Combine the filtrates and concentrate under reduced pressure to obtain the crude **2,5-Dichloronicotinaldehyde**.[\[1\]](#)

## Purification

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of a suitable hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

## Spectral Data

Detailed experimental spectral data for **2,5-Dichloronicotinaldehyde** is not widely published. However, the expected spectral characteristics can be inferred from the analysis of related compounds.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton (likely in the range of 9.5-10.5 ppm) and the two aromatic protons on the pyridine ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), as well as signals for the carbon atoms of the dichlorinated pyridine ring.
- IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically appearing in the region of 1680-1715  $\text{cm}^{-1}$ .
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.00 g/mol), along with characteristic isotopic peaks due to the presence of two chlorine atoms.<sup>[1]</sup>

## Reactivity and Applications in Drug Development

The chemical reactivity of **2,5-Dichloronicotinaldehyde** is primarily dictated by the aldehyde functional group and the two chlorine substituents on the pyridine ring.

### Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

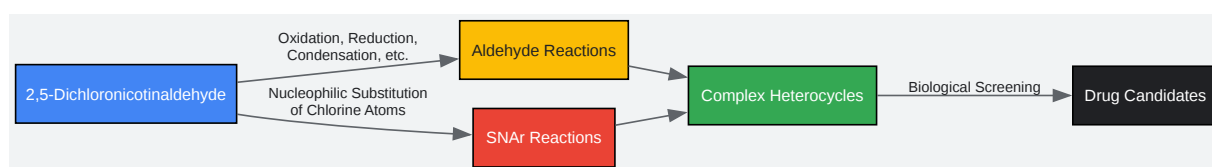
- Oxidation: to form the corresponding carboxylic acid (2,5-dichloronicotinic acid).
- Reduction: to yield the corresponding alcohol ((2,5-dichloropyridin-3-yl)methanol).
- Wittig reaction: to form alkenes.
- Condensation reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. These reactions are fundamental in building more complex heterocyclic systems.

## Reactivity of the Dichlorinated Pyridine Ring

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions. The reactivity of the chlorine atoms is influenced by their position relative to the nitrogen atom and the electron-withdrawing aldehyde group. This allows for the selective introduction of various functional groups, such as amines, alkoxides, and thiols, providing a pathway to a diverse range of substituted pyridine derivatives.

## Logical Flow of Synthetic Utility

The dual reactivity of **2,5-Dichloronicotinaldehyde** makes it a valuable synthon in medicinal chemistry for the construction of novel heterocyclic scaffolds.



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Caption: Synthetic utility of **2,5-Dichloronicotinaldehyde**.

## Stability and Handling

Like many chlorinated organic compounds, **2,5-Dichloronicotinaldehyde** should be handled with care in a well-ventilated fume hood. It is expected to be a stable compound under normal

laboratory conditions but may be sensitive to strong oxidizing and reducing agents. For long-term storage, it is advisable to keep it in a cool, dry, and dark place in a tightly sealed container.

## Conclusion

**2,5-Dichloronicotinaldehyde** is a key chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and development. Its versatile reactivity allows for the construction of diverse molecular architectures. This guide provides a foundational understanding of its chemical properties and synthetic utility, aiming to facilitate further research and application in the scientific community. Further experimental validation of its physical and spectral properties is encouraged to build a more complete profile of this important building block.

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## References

- 1. 1060811-62-2 | CAS DataBase [chemicalbook.com]
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